molecular formula C13H7BrF2N2O B8428612 4-bromo-6-(2,4-difluoro-phenoxy)-1H-indazole

4-bromo-6-(2,4-difluoro-phenoxy)-1H-indazole

Cat. No.: B8428612
M. Wt: 325.11 g/mol
InChI Key: BGOYJADPEUFJMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-6-(2,4-difluoro-phenoxy)-1H-indazole is a useful research compound. Its molecular formula is C13H7BrF2N2O and its molecular weight is 325.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H7BrF2N2O

Molecular Weight

325.11 g/mol

IUPAC Name

4-bromo-6-(2,4-difluorophenoxy)-1H-indazole

InChI

InChI=1S/C13H7BrF2N2O/c14-10-4-8(5-12-9(10)6-17-18-12)19-13-2-1-7(15)3-11(13)16/h1-6H,(H,17,18)

InChI Key

BGOYJADPEUFJMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)OC2=CC3=C(C=NN3)C(=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Bromo-5-(2,4-difluoro-phenoxy)-2-methyl-phenylamine (5.31 g, 16.9 mmol) was dissolved in 50 mL dry benzene, and acetic anhydride (5.17 g, 50.7 mmol) and potassium acetate (1.69 g, 17.2 mmol) were added. The reaction mixture was placed under nitrogen atmosphere and heated to 80° C. with stirring for 10 minutes. Isoamyl nitrate (3.39 mL, 25.4 mmol) was added dropwise over 30 minutes, after which the reaction mixture was stirred at 80° C. under nitrogen for 17 hours. The reaction mixture was cooled and filtered, and the filtrate was concentrated under reduced pressure. Water (8 mL) and concentrated HCl (16 mL of 6N aqueous solution) were added, and the mixture was heated to 55° C. Methanol (100 mL) was added, and the mixture was heated to 80° C. The mixture was cooled and concentrated under reduced pressure, and the residue was partitioned between water and ethyl acetate. The organic layer was separated and concentrated under reduced pressure. The residue was partitioned betwee methylene chloride and saturated sodium bicarbonate. The organic layer was separated, washed with brine, dried (MgSO4), filtered and concentrated under reduced pressure. The residue was chromatographed through silica (0%-25% EtOAc in hexanes) to give 3.18 g of 4-bromo-6-(2,4-difluoro-phenoxy)-1H-indazole.
Name
3-Bromo-5-(2,4-difluoro-phenoxy)-2-methyl-phenylamine
Quantity
5.31 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.17 g
Type
reactant
Reaction Step Two
Name
potassium acetate
Quantity
1.69 g
Type
reactant
Reaction Step Two
Quantity
3.39 mL
Type
reactant
Reaction Step Three

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